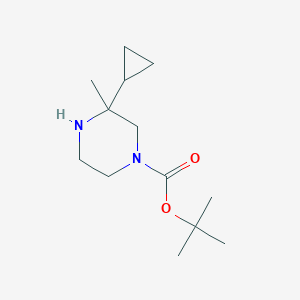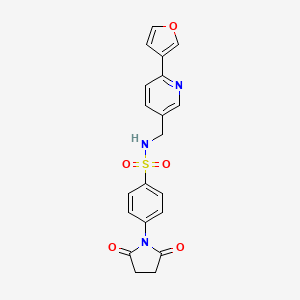
tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate” is a key compound in chemical and pharmaceutical research, with its complex chemical structure and unique biological properties. It’s used as a reactant involved in the synthesis of biologically active molecules .
Molecular Structure Analysis
The molecular formula of “this compound” is C13H24N2O2. The InChI code is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-7-14-13(4,9-15)10-5-6-10/h10,14H,5-9H2,1-4H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 240.35, storage temperature at room temperature (RT), and it’s in oil form . The density is 1.1±0.1 g/cm3, boiling point is 329.7±35.0 °C at 760 mmHg, and the flash point is 153.2±25.9 °C .Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
- A study by Bouzard et al. (1992) explored the synthesis and structure-activity relationships of fluoro-naphthyridines, including derivatives with tert-butyl and cyclopropyl groups. These compounds showed promising antibacterial activities, suggesting potential therapeutic applications (Bouzard et al., 1992).
Histamine Receptor Ligands
- Altenbach et al. (2008) conducted structure-activity studies on 2-aminopyrimidine-containing histamine H4 receptor ligands. Compounds with tert-butyl groups, including a variant with a methylpiperazine structure, showed potency and efficacy as anti-inflammatory and antinociceptive agents, demonstrating their potential in treating pain and inflammation (Altenbach et al., 2008).
Synthesis of Protein Tyrosine Kinase Inhibitors
- Chen Xin-zhi (2011) described an efficient synthesis method for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in creating novel protein tyrosine kinase Jak3 inhibitors. This suggests its application in developing treatments for diseases modulated by Jak3, such as autoimmune disorders (Chen Xin-zhi, 2011).
Applications in Organic Chemistry
- Häner et al. (1986) discussed the generation and reactions of lithiated tert-butyl and di(tert-butyl) cyclopropanecarboxylates. These compounds are used to create α-substituted esters, indicating their utility in synthetic organic chemistry (Häner et al., 1986).
Chiral Auxiliary Applications
- Studer et al. (1995) synthesized both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, which were used as chiral auxiliaries in dipeptide synthesis. This demonstrates their application in asymmetric synthesis and chiral molecule production (Studer et al., 1995).
Development of Antimycobacterial Agents
- Sriram et al. (2007) synthesized derivatives of tert-butyl naphthyridine carboxylic acid and evaluated them for antimycobacterial activity. Their findings indicate potential applications in developing treatments for tuberculosis (Sriram et al., 2007).
Safety and Hazards
The safety information for “tert-Butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate” includes hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s also noted that it’s harmful by inhalation, in contact with skin, and if swallowed .
Eigenschaften
IUPAC Name |
tert-butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-7-14-13(4,9-15)10-5-6-10/h10,14H,5-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTLMPCHAWLGFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C(=O)OC(C)(C)C)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2173999-29-4 |
Source


|
| Record name | tert-butyl 3-cyclopropyl-3-methylpiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2365472.png)



![5-butyl-2-(4-chlorophenyl)-3-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2365483.png)
![(2-chlorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365484.png)

![4-methoxy-N-[(4-methoxyphenyl)methyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2365486.png)
![3-Cyano-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzamide](/img/structure/B2365488.png)

![N-(3,4-dimethylphenyl)-N'-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2365491.png)


